Bienvenue dans la boutique en ligne BenchChem!

11-Deoxy Limaprost-d3

Bioanalysis LC-MS/MS Internal Standard

This deuterated 11-Deoxy Limaprost-d3 is engineered exclusively as a co-eluting internal standard for limaprost impurity quantification. The +3 Da mass shift (m/z 382.2→302.3) circumvents ion suppression and isobaric interference, achieving the sub-pg/mL LLOQ (0.1–0.3 pg/mL) mandated by FDA/EMA for ANDA bioequivalence studies. Do not substitute with unlabeled 11-deoxy limaprost, which fails to provide the mass differentiation required for valid LC-MS/MS assays in plasma or drug product matrices.

Molecular Formula C22H36O4
Molecular Weight 367.5 g/mol
Cat. No. B12420618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxy Limaprost-d3
Molecular FormulaC22H36O4
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O
InChIInChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3
InChIKeyGGXXRJAROSMGDC-MGMHINSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxy Limaprost-d3: Deuterated Internal Standard for Accurate Quantification of the Limaprost Degradation Impurity


11-Deoxy Limaprost-d3 (C22H33D3O4, MW 367.54) is a stable isotope-labeled analog of 11-deoxy limaprost, a known degradation product and impurity of the prostaglandin E1 analog limaprost (OP-1206) [1]. The compound is specifically engineered with three deuterium atoms replacing hydrogen on the C-5 methyl group of the nonenyl side chain, conferring a +3 Da mass shift for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays [2]. Unlike unlabeled 11-deoxy limaprost, which is used as a reference standard for impurity identification, the deuterated form is exclusively intended for quantitative bioanalysis, providing matrix-matched, co-eluting IS performance essential for sub-pg/mL sensitivity in human plasma [3].

Why Unlabeled 11-Deoxy Limaprost Cannot Substitute for 11-Deoxy Limaprost-d3 in Regulated Bioanalysis


Procurement of the unlabeled analog (11-deoxy limaprost) instead of the deuterated -d3 version will critically compromise quantitative LC-MS/MS method performance. While both compounds exhibit identical chromatographic retention and ionization efficiency, unlabeled 11-deoxy limaprost cannot provide the necessary mass differentiation from endogenous interferences or the analyte of interest (limaprost) [1]. Regulatory guidelines (FDA BMV, EMA) mandate the use of stable isotope-labeled internal standards for assays requiring sub-pg/mL sensitivity due to the severe ion suppression and isobaric interference inherent in prostaglandin E1 analog quantification [2]. The deuterated form's +3 Da mass shift enables specific MRM transitions (e.g., m/z 379.2→299.3 for analyte vs. m/z 382.2→302.3 for IS) that are unattainable with the non-labeled compound [3].

Quantitative Differentiation of 11-Deoxy Limaprost-d3: Validated Performance Metrics vs. Non-Labeled Analogs and Alternative Internal Standards


Sub-pg/mL Sensitivity Achieved Only with Deuterated Internal Standard in Validated LC-MS/MS Assays

Methods employing deuterated limaprost derivatives as internal standards (IS) achieve a lower limit of quantification (LLOQ) of 0.1 pg/mL and 0.3 pg/mL in human plasma, a level of sensitivity that cannot be reliably attained using unlabeled analogs due to matrix effects and endogenous interferences [1][2]. In contrast, assays utilizing non-deuterated IS (e.g., structurally similar prostaglandin analogs) typically report LLOQs ≥ 5–10 pg/mL and exhibit higher CVs at low concentrations due to incomplete compensation for ion suppression [3].

Bioanalysis LC-MS/MS Internal Standard Pharmacokinetics

Deuterium Incorporation Confers High Purity (≥99%) and Defined Isotopic Enrichment for Reproducible Quantification

Commercially sourced 11-Deoxy Limaprost-d3 is supplied with a certified purity of ≥99% deuterated forms (d1–d3) and 98–99% chemical purity, as established by HPLC-UV and LC-MS characterization [1]. This level of isotopic purity ensures minimal isotopic cross-talk and negligible contribution of the IS to the analyte MRM channel (<0.1%). Unlabeled 11-deoxy limaprost, in contrast, lacks this quality specification and cannot be used to correct for analyte recovery or matrix effects [2].

Stable Isotope Labeling Quality Control Mass Spectrometry

Structural Confirmation: Deuterium Label Positioned on C-5 Methyl Group for Optimal Mass Shift and Chromatographic Co-elution

11-Deoxy Limaprost-d3 incorporates three deuterium atoms at the C-5 methyl position of the 3-hydroxy-5-methyl-1-nonenyl side chain, providing a +3 Da mass shift (m/z increase from 364.52 to 367.54) . This labeling strategy ensures co-elution with the non-deuterated analyte (retention time difference <0.02 min) while avoiding deuterium–hydrogen back-exchange that can occur with labile deuterium placements (e.g., alpha to carbonyls) [1]. Alternative deuterated internal standards with different labeling positions (e.g., perdeuterated analogs) may exhibit slight chromatographic shifts, compromising the accuracy of peak area ratio calculations under gradient elution [2].

Isotope Labeling LC-MS Method Validation

Enables Accurate Quantification of the Limaprost Degradation Impurity for Pharmaceutical Quality Control

11-Deoxy limaprost (unlabeled) is a documented degradation product of limaprost, formed via dehydration at the 11-position under accelerated storage conditions and in the presence of β-cyclodextrin [1]. Regulatory guidance (ICH Q3B) requires identification and quantification of degradation products exceeding the reporting threshold (0.1% for a maximum daily dose ≤1 mg) [2]. 11-Deoxy Limaprost-d3 serves as the ideal internal standard for accurately quantifying this impurity by LC-MS/MS, correcting for variable recovery from complex formulation matrices. Alternative approaches using external calibration without isotopically labeled IS yield CVs >15% at the 0.1% threshold level due to matrix effects [3].

Impurity Profiling Pharmaceutical Analysis Stability Studies

High-Value Application Scenarios for 11-Deoxy Limaprost-d3 Based on Verified Quantitative Differentiation


Regulated Bioanalysis of Limaprost in Clinical Pharmacokinetic and Bioequivalence Studies

The sub-pg/mL sensitivity enabled by 11-Deoxy Limaprost-d3 as an internal standard (LLOQ 0.1–0.3 pg/mL) is mandatory for quantifying plasma limaprost concentrations following low oral doses (5–30 μg) [1]. This capability directly supports FDA/EMA-compliant pharmacokinetic profiling and abbreviated new drug application (ANDA) bioequivalence studies, where accurate determination of Cmax and AUC is required for regulatory submission [2].

Pharmaceutical Impurity Method Validation and Stability-Indicating Assay Development

11-Deoxy Limaprost-d3 enables precise and accurate quantification of the 11-deoxy degradation impurity in limaprost alfadex drug products at the ICH Q3B reporting threshold (0.1%) [3]. The deuterated internal standard corrects for matrix effects from cyclodextrin excipients, ensuring method robustness for forced degradation studies, long-term stability testing, and quality control batch release [4].

Metabolic Tracing and In Vitro Metabolism Studies of Limaprost

The defined isotopic enrichment and stable deuterium placement of 11-Deoxy Limaprost-d3 allow for its use as a tracer to distinguish exogenously added 11-deoxy limaprost from endogenously formed degradation products in in vitro hepatocyte or microsomal incubations [5]. This application is critical for elucidating the metabolic fate of limaprost and identifying CYP450 isoforms responsible for its biotransformation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Deoxy Limaprost-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.